Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
Description
This compound is a structurally complex molecule featuring multiple pharmacologically relevant motifs:
- Sulfonylpiperazine linkage: The phenylsulfonyl-piperazine moiety may enhance solubility and serve as a spacer for target engagement, analogous to other sulfonamide-based drugs .
- Carbamoyl and ethyl ester groups: These functional groups contribute to hydrogen bonding and lipophilicity, which are critical for pharmacokinetic (PK) properties like absorption and metabolism .
Properties
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O6S2.ClH/c1-3-27-10-9-18-19(15-27)36-23(20(18)21(25)30)26-22(31)16-5-7-17(8-6-16)37(33,34)29-13-11-28(12-14-29)24(32)35-4-2;/h5-8H,3-4,9-15H2,1-2H3,(H2,25,30)(H,26,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCCKCMSNLCKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.
Molecular Structure and Properties
The compound belongs to the class of heterocyclic compounds , specifically those containing nitrogen within their ring structures. It is classified as a sulfonamide due to the presence of sulfonyl groups, which are often associated with antibiotic properties. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₄S |
| Molecular Weight | Approximately 373.47 g/mol |
| Functional Groups | Sulfonamide, Carbamoyl |
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. Research indicates that compounds with similar structures may inhibit certain protein kinases or modulate neurotransmitter systems. This suggests potential applications in treating neurological disorders or cancer.
Anticancer Activity
Studies have shown that derivatives of tetrahydrothieno-pyridine compounds exhibit promising anticancer activities. For instance, compounds with similar structures have been reported to act as inhibitors of topoisomerase and other critical enzymes involved in cancer cell proliferation .
Case Study: Inhibition of Protein Kinases
A study demonstrated that certain tetrahydrothieno-pyridine derivatives inhibit protein kinases involved in cancer progression. The results indicated that these compounds could reduce tumor growth in murine models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydrothieno-Pyridine Core : Utilizing cyclization reactions.
- Carbamoylation : Introducing carbamoyl groups to enhance biological activity.
- Sulfonylation : Adding sulfonyl groups to increase solubility and target specificity.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and purity of the reactions.
Research Findings
Recent findings highlight the compound's potential in modulating various biological pathways:
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and carbamoyl groups are susceptible to hydrolysis under acidic or basic conditions:
- Hydrolysis of the ethyl ester yields a carboxylic acid, enabling salt formation or further derivatization (e.g., amide coupling).
- The carbamoyl group hydrolyzes to a carboxylic acid under strong acidic conditions, though stability in neutral/buffered solutions is noted .
Nucleophilic Substitution at the Sulfonyl Group
The phenylsulfonyl group participates in nucleophilic displacement reactions:
- Sulfonyl groups react with amines or thiols to form sulfonamides or thioethers, respectively, under mild conditions .
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, and sulfonylation:
- Piperazine’s secondary amines are reactive toward electrophiles, enabling diversification of the core structure .
Coupling Reactions at the Carbamoyl Group
The carbamoyl group facilitates amide bond formation:
- The carbamoyl nitrogen can act as a nucleophile in cross-coupling reactions, expanding structural complexity .
Oxidation and Reduction Reactions
- Tetrahydrothienopyridine Oxidation :
- Ester Reduction :
- LiAlH₄ reduces the ethyl ester to a primary alcohol, though this is less common due to competing hydrolysis.
Stability and Degradation
- Photodegradation : Exposure to UV light leads to cleavage of the sulfonyl group, forming sulfonic acid byproducts.
- Hydrolytic Stability : Stable in pH 4–7 buffers but degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
Biological Interactions
While not direct chemical reactions, the compound interacts with biological targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally or functionally related molecules below. Key parameters include molecular weight, functional groups, pharmacological targets, and synthetic complexity.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity vs. Bioactivity: The target compound’s tetrahydrothieno[2,3-c]pyridine core differentiates it from imidazopyridine (1l) or benzothiazole derivatives . This sulfur-containing scaffold may confer redox-modulating properties or enhance mitochondrial targeting, as seen in mitoBK channel modulators . Compared to Vorinostat analogues , the absence of a hydroxamate group suggests divergent mechanisms (e.g., non-HDAC targets), though the carbamoyl group could mimic partial zinc-chelating activity.
Pharmacokinetic Considerations :
- The ethyl ester and sulfonylpiperazine groups likely improve solubility over purely aromatic systems (e.g., pyrazolo-triazolopyrimidine 16a ). However, the hydrochloride salt may reduce oral bioavailability compared to neutral esters (e.g., compound 1l ).
Synthetic Challenges :
- Thienopyridine formation: Similar to pyrazole-fused heterocycles via cyclization reactions .
- Sulfonylation : Comparable to methods used in benzothiazole derivatives .
In contrast, Vorinostat-like compounds (e.g., AKOS019005527) may carry Ames toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
